molecular formula C9H15NO2 B14646558 N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide CAS No. 52371-21-8

N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide

Cat. No.: B14646558
CAS No.: 52371-21-8
M. Wt: 169.22 g/mol
InChI Key: FRTPMOYQQSJRPN-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide is a synthetic organic compound belonging to the class of amides It is characterized by a cyclopentane ring substituted with a carboxamide group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the reaction of 3,3-dimethyl-4-oxocyclopentane-1-carboxylic acid with N,N-dimethylamine under dehydrating conditions. Catalysts such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) can be used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and coupling reagents is common to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide involves its interaction with free radicals, neutralizing them and preventing oxidative damage. This compound can donate hydrogen atoms to free radicals, thereby stabilizing them and reducing their reactivity. The molecular targets include reactive oxygen species (ROS) and other free radicals involved in oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trimethyl substitution enhances its stability and reactivity compared to other similar compounds.

Properties

CAS No.

52371-21-8

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

N,N,3-trimethyl-4-oxocyclopentane-1-carboxamide

InChI

InChI=1S/C9H15NO2/c1-6-4-7(5-8(6)11)9(12)10(2)3/h6-7H,4-5H2,1-3H3

InChI Key

FRTPMOYQQSJRPN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1=O)C(=O)N(C)C

Origin of Product

United States

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